![molecular formula C18H20N2O4S B2920465 2-methoxy-4,5-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 922059-45-8](/img/structure/B2920465.png)
2-methoxy-4,5-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
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Overview
Description
The compound appears to contain an indole nucleus , which is a common structure in many bioactive compounds. Indole derivatives have been found in many important synthetic drug molecules and have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Scientific Research Applications
Photodynamic Therapy
- Photosensitizers for Cancer Treatment: A study elaborates on the synthesis and characterization of new benzenesulfonamide derivatives substituted with Schiff base groups on zinc(II) phthalocyanine. These compounds show promising applications as photosensitizers in photodynamic therapy, a treatment method for cancer. The modified phthalocyanines exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential for Type II photodynamic therapy mechanisms (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Agents
- Antimicrobial Activity: Research on quinoline clubbed with sulfonamide moiety has led to the synthesis of new compounds demonstrating high antimicrobial activity against Gram-positive bacteria. This highlights the potential of benzenesulfonamide derivatives in developing new antimicrobial agents, offering a pathway to combat antibiotic-resistant bacterial strains (Biointerface Research in Applied Chemistry, 2019).
Anticancer Research
- Antiproliferative Agents: Several N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives were prepared and evaluated for their antiproliferative activity against various tumor cell lines, including breast cancer and neuroblastoma. Some compounds showed higher activity than doxorubicin, indicating their potential as lead compounds for anticancer drug development (Motavallizadeh et al., 2014).
Drug Discovery and Development
- Selective Receptor Agonists: Tetrahydroisoquinoline derivatives containing a benzenesulfonamide moiety have been investigated as human beta3 adrenergic receptor agonists. One particular compound demonstrated significant potency and selectivity, highlighting the therapeutic potential of such derivatives in treating diseases mediated by this receptor (Parmee et al., 2000).
Pharmaceutical Chemistry
- Synthesis of Phenethylamines: The synthesis of phenethylamines from phenylacetonitriles, obtained by alkylation with Mannich bases from phenols, indicates the versatility of benzenesulfonamide derivatives in synthesizing compounds with potential neurological activity. This process showcases the importance of such derivatives in developing therapeutic agents (Short, Dunnigan, & Ours, 1973).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-methoxy-4,5-dimethyl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-11-8-16(24-3)17(9-12(11)2)25(22,23)20-14-5-6-15-13(10-14)4-7-18(21)19-15/h5-6,8-10,20H,4,7H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNYPHLKSHRWCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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